N-ethyl-4-hydroxy-2-methylbenzamide
Overview
Description
“N-ethyl-4-hydroxy-2-methylbenzamide” is a chemical compound with the molecular formula C10H13NO2 . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid .
Synthesis Analysis
The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various physicochemical methods . The molecular weight of this compound is 179.22 Da .Scientific Research Applications
Metabolic Conversion in N-Methylbenzamides
Research on N-ethyl-4-hydroxy-2-methylbenzamide includes its role in the metabolism of N-methylbenzamides. For instance, N-(Hydroxymethyl)-benzamide, a major metabolite of N-methylbenzamide, was studied in vitro and identified in urinary metabolites. These metabolites are relevant for understanding the stability and degradation processes in related chemical compounds (Ross et al., 1983).
Synthesis and Characterization
The synthesis of compounds structurally related to this compound, such as N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, has been reported. This involves detailed spectroscopic characterization and is significant for developing compounds with potential applications in chemical reactions and possibly pharmacology (Al Mamari & Al Lawati, 2019).
Development of Biologically Active Compounds
Another aspect of research involves the synthesis of new derivatives with o-hydroxybenzamide structure to obtain biologically active compounds. The synthesis process and characterization of these compounds can lead to the development of new drugs or chemicals with specific biological activities (Ienascu et al., 2009).
Environmental Applications
There is also research into the environmental applications of related benzamide compounds. For example, a study on N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide showed its efficacy in removing Ni(II) from aqueous solutions. This demonstrates potential environmental applications for water purification and pollution control (Rahman & Nasir, 2019).
Safety and Hazards
Properties
IUPAC Name |
N-ethyl-4-hydroxy-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11-10(13)9-5-4-8(12)6-7(9)2/h4-6,12H,3H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXXEVNFZQJCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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